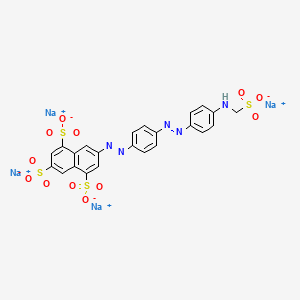
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple sulfonic acid groups and azo linkages, which contribute to its high solubility in water and its vibrant color. It is commonly used in various industrial and scientific applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to introduce sulfonic acid groups at specific positions on the naphthalene ring. This is followed by diazotization and azo coupling reactions to attach the azo groups to the naphthalene core. The final product is then neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. The use of advanced purification techniques, such as crystallization and filtration, is also common to remove impurities and obtain a high-quality final product.
化学反应分析
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its vibrant color and pH sensitivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
作用机制
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic bonds with positively charged molecules, while the azo linkages allow for electron transfer and redox reactions. These properties make it effective in applications such as dyeing and staining, where it binds to specific substrates and produces a visible color change.
相似化合物的比较
Similar Compounds
Naphthalene-1,3,5-trisulfonic acid: Similar in structure but lacks the azo linkages.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: Contains an amino group instead of the azo linkages.
1,3,6,8-Naphthalenetetrasulfonic acid: Has an additional sulfonic acid group.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt is unique due to its combination of sulfonic acid groups and azo linkages, which confer both high solubility and vibrant color. This makes it particularly useful in applications where both properties are desired, such as in dyeing and staining processes.
属性
CAS 编号 |
68400-39-5 |
|---|---|
分子式 |
C23H15N5Na4O12S4 |
分子量 |
773.6 g/mol |
IUPAC 名称 |
tetrasodium;7-[[4-[[4-(sulfonatomethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C23H19N5O12S4.4Na/c29-41(30,31)13-24-14-1-3-15(4-2-14)25-26-16-5-7-17(8-6-16)27-28-18-9-20-21(22(10-18)43(35,36)37)11-19(42(32,33)34)12-23(20)44(38,39)40;;;;/h1-12,24H,13H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
InChI 键 |
RBZOZHMXUPXSKC-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




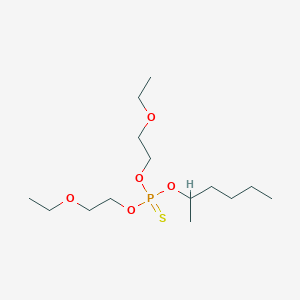
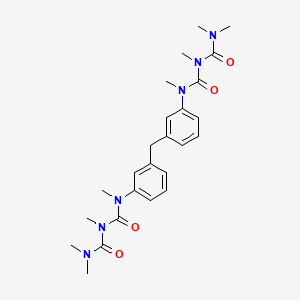
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

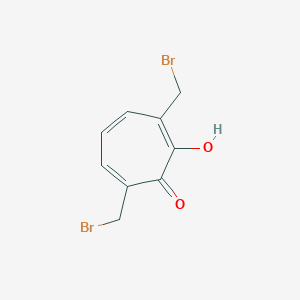

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

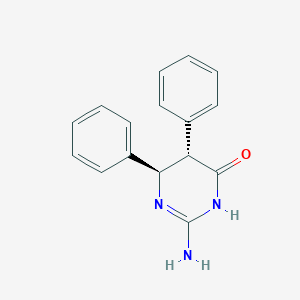
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
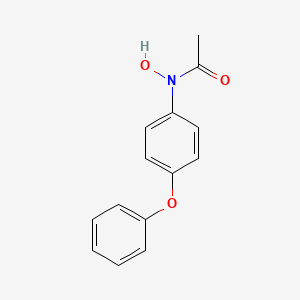
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
